molecular formula C9H8ClN3O2 B5562819 6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione CAS No. 61851-92-1

6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione

Cat. No.: B5562819
CAS No.: 61851-92-1
M. Wt: 225.63 g/mol
InChI Key: OQHYGDPMRMKFGX-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione is a heterocyclic compound featuring a triazinane ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different triazinane derivatives .

Scientific Research Applications

6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)-1,3,5-triazine-2,4-dione: Similar structure but lacks the triazinane ring.

    4-chlorophenyl-1,3,5-triazine-2,4-dione: Another related compound with a different substitution pattern.

    1,3,5-triazinane-2,4-dione: The parent compound without the chlorophenyl group.

Uniqueness

6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione is unique due to the presence of both the triazinane ring and the 4-chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c10-6-3-1-5(2-4-6)7-11-8(14)13-9(15)12-7/h1-4,7H,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHYGDPMRMKFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2NC(=O)NC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350702
Record name 6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61851-92-1
Record name 6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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